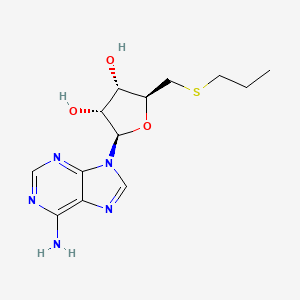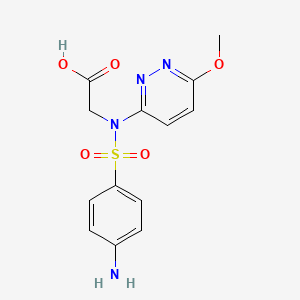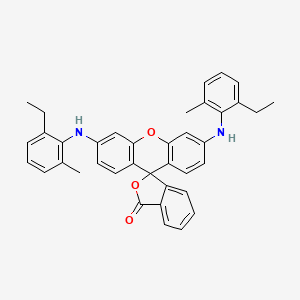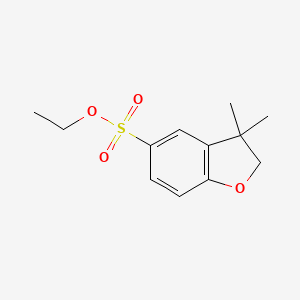![molecular formula C16H12BrNOSe B12902866 Isoxazole, 3-(4-bromophenyl)-5-[(phenylseleno)methyl]- CAS No. 833462-31-0](/img/structure/B12902866.png)
Isoxazole, 3-(4-bromophenyl)-5-[(phenylseleno)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Bromophenyl)-5-((phenylselanyl)methyl)isoxazole is a heterocyclic compound that features an isoxazole ring substituted with a 4-bromophenyl group and a phenylselanyl methyl group. Isoxazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-5-((phenylselanyl)methyl)isoxazole typically involves a multi-step process. One common method is the 1,3-dipolar cycloaddition reaction, where a nitrile oxide reacts with an alkyne to form the isoxazole ring . The reaction conditions often require the use of catalysts such as Cu(I) or Ru(II) to facilitate the cycloaddition .
Industrial Production Methods
This may include the use of continuous flow reactors and microwave-assisted synthesis to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-5-((phenylselanyl)methyl)isoxazole can undergo various chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxide.
Reduction: The bromophenyl group can be reduced to form a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) under basic conditions.
Major Products Formed
Oxidation: Formation of selenoxide derivatives.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of various substituted isoxazoles depending on the nucleophile used.
Scientific Research Applications
3-(4-Bromophenyl)-5-((phenylselanyl)methyl)isoxazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-5-((phenylselanyl)methyl)isoxazole is not fully understood, but it is believed to interact with various molecular targets and pathways. The isoxazole ring can bind to biological targets, potentially inhibiting enzymes or receptors involved in disease processes. The phenylselanyl group may also contribute to its biological activity by modulating redox states within cells .
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)isoxazole: Lacks the phenylselanyl methyl group, which may reduce its biological activity.
5-Phenylisoxazole: Lacks both the bromophenyl and phenylselanyl groups, making it less complex and potentially less active.
3-(4-Chlorophenyl)-5-((phenylselanyl)methyl)isoxazole: Similar structure but with a chlorine atom instead of bromine, which may alter its reactivity and biological properties.
Uniqueness
3-(4-Bromophenyl)-5-((phenylselanyl)methyl)isoxazole is unique due to the presence of both the bromophenyl and phenylselanyl groups, which contribute to its distinct chemical and biological properties. These groups enhance its potential as a versatile compound in various scientific research applications .
Properties
CAS No. |
833462-31-0 |
|---|---|
Molecular Formula |
C16H12BrNOSe |
Molecular Weight |
393.1 g/mol |
IUPAC Name |
3-(4-bromophenyl)-5-(phenylselanylmethyl)-1,2-oxazole |
InChI |
InChI=1S/C16H12BrNOSe/c17-13-8-6-12(7-9-13)16-10-14(19-18-16)11-20-15-4-2-1-3-5-15/h1-10H,11H2 |
InChI Key |
OUZBKTAGSTYNKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Se]CC2=CC(=NO2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


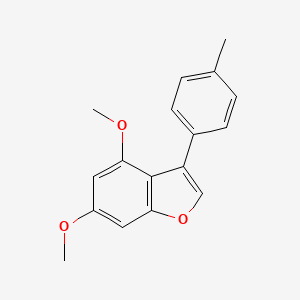
![Ethyl 2-(methylsulfanyl)-4,5-dioxo-1,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12902788.png)
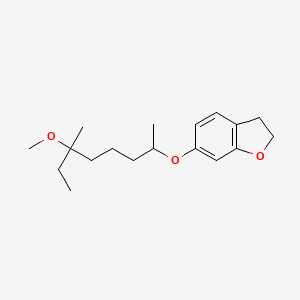
![3-(3-Phenoxypropoxy)dibenzo[b,d]furan](/img/structure/B12902798.png)

![N-[(Hexahydro-3-pyridazinyl)acetyl]glycyl-L-valyl-L-arginine](/img/structure/B12902805.png)
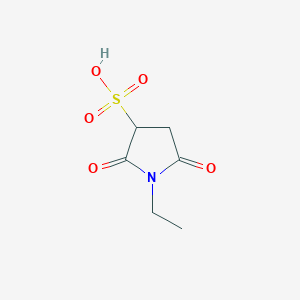
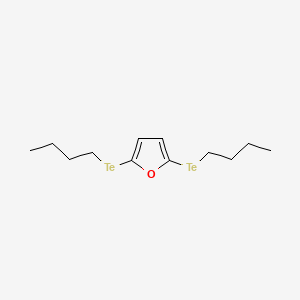
![4-Chloro-7-[3-(morpholin-4-yl)propoxy]-6-nitroquinoline-3-carbonitrile](/img/structure/B12902831.png)
